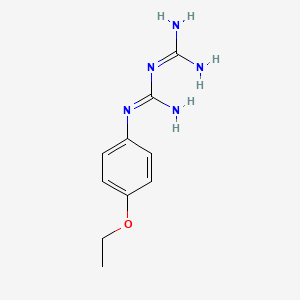
N-(4-ethoxyphenyl)imidodicarbonimidic diamide
描述
N-(4-ethoxyphenyl)imidodicarbonimidic diamide, also known as ethopabate, is a chemical compound that belongs to the group of anticoccidial agents. It is commonly used in the poultry industry to prevent and control coccidiosis, a parasitic disease that affects chickens and other birds. Ethopabate has been extensively studied for its efficacy and safety in controlling coccidiosis, and its mechanism of action has been well established.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)imidodicarbonimidic diamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA in coccidia. By inhibiting DHFR, N-(4-ethoxyphenyl)imidodicarbonimidic diamide disrupts the growth and replication of the parasite, leading to its eventual death. This mechanism of action is similar to that of other anticoccidial agents, such as sulfonamides and pyrimethamines.
Biochemical and Physiological Effects
Ethopabate has been shown to have minimal effects on the biochemical and physiological parameters of chickens, indicating its safety and tolerability. Studies have shown that N-(4-ethoxyphenyl)imidodicarbonimidic diamide does not affect the liver or kidney function of chickens, nor does it cause any significant changes in blood chemistry or hematological parameters. This makes N-(4-ethoxyphenyl)imidodicarbonimidic diamide a safe and effective anticoccidial agent for use in poultry.
实验室实验的优点和局限性
One of the main advantages of N-(4-ethoxyphenyl)imidodicarbonimidic diamide as an anticoccidial agent is its high efficacy against multiple strains of coccidia. It is also relatively inexpensive and easy to administer, making it a popular choice for use in the poultry industry. However, N-(4-ethoxyphenyl)imidodicarbonimidic diamide has some limitations in lab experiments, particularly in terms of its solubility and stability. It is also not effective against all strains of coccidia, and resistance to N-(4-ethoxyphenyl)imidodicarbonimidic diamide has been reported in some cases.
未来方向
There are several areas of future research that could be explored with regards to N-(4-ethoxyphenyl)imidodicarbonimidic diamide. One potential direction is the development of new formulations or delivery methods that improve the solubility and stability of N-(4-ethoxyphenyl)imidodicarbonimidic diamide, making it more effective in lab experiments. Another area of research is the investigation of the potential synergistic effects of N-(4-ethoxyphenyl)imidodicarbonimidic diamide with other anticoccidial agents, which could lead to improved efficacy against resistant strains of coccidia. Finally, the safety and efficacy of N-(4-ethoxyphenyl)imidodicarbonimidic diamide in other animal species, such as pigs and cattle, could also be explored.
科学研究应用
Ethopabate has been extensively studied for its effectiveness in controlling coccidiosis in poultry. Various studies have shown that N-(4-ethoxyphenyl)imidodicarbonimidic diamide can significantly reduce the incidence and severity of coccidiosis in chickens, leading to improved growth rates and feed conversion efficiency. Ethopabate has also been shown to be effective against multiple strains of coccidia, making it a versatile and reliable anticoccidial agent.
属性
IUPAC Name |
1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-16-8-5-3-7(4-6-8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEQLSSMGDBGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251810 | |
| Record name | N-(4-Ethoxyphenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)imidodicarbonimidic diamide | |
CAS RN |
43191-42-0 | |
| Record name | N-(4-Ethoxyphenyl)imidodicarbonimidic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43191-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethoxyphenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B4177666.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4177669.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4177681.png)
![2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4177692.png)
![N-(2,3-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177693.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177699.png)
![N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4177708.png)

![5-benzyl-3-(butylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4177727.png)
![2-(3-chloro-4-methoxyphenyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177733.png)
![2-(4-chloro-3-methylphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4177745.png)

![2-(3-chlorophenyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177765.png)